An In-depth Technical Guide to 4,6-Dichloro-2,5-dimethylpyrimidine (CAS 1780-33-2)
An In-depth Technical Guide to 4,6-Dichloro-2,5-dimethylpyrimidine (CAS 1780-33-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dichloro-2,5-dimethylpyrimidine, a key heterocyclic intermediate in the development of novel therapeutic agents and agrochemicals. This document outlines its physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its role in medicinal chemistry.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1780-33-2 | N/A |
| Molecular Formula | C₆H₆Cl₂N₂ | N/A |
| Molecular Weight | 177.03 g/mol | N/A |
| Appearance | Colorless to light yellow solid | [1] |
| Boiling Point | Not available | N/A |
| Melting Point | Not available (Data for the related 4,6-dichloro-2-methylpyrimidine is 41.5-45.5 °C) | [2] |
| Solubility | Soluble in organic solvents | N/A |
| Purity | >95% | [1] |
Synthesis and Reactivity
The synthesis of 4,6-dichloro-2,5-dimethylpyrimidine typically involves the chlorination of a corresponding dihydroxypyrimidine precursor. While a specific, detailed protocol for the 2,5-dimethyl derivative is not widely published, a general and adaptable two-step synthesis method for a closely related compound, 4,6-dichloro-2-methylpyrimidine, is described in the literature. This process can likely be adapted by using the appropriate starting materials to yield the title compound.
A plausible synthetic pathway would start from a substituted β-ketoester and an appropriate amidine, followed by chlorination.
General Synthetic Workflow
Caption: A generalized two-step synthesis of 4,6-dichloro-2,5-dimethylpyrimidine.
The reactivity of the chlorine atoms on the pyrimidine ring is crucial for its utility as a synthetic intermediate. Generally, the chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic aromatic substitution (SNAr) than a chlorine at the C2 or C5 position.[3] This differential reactivity allows for selective and sequential functionalization of the pyrimidine core, enabling the synthesis of a diverse range of derivatives.
Experimental Protocols
While a specific experimental protocol for the synthesis of 4,6-dichloro-2,5-dimethylpyrimidine is not detailed in the available literature, a method for a similar compound, 4,6-dichloro-2-methylpyrimidine, can be adapted.
Representative Synthesis of a Dichloromethylpyrimidine
This protocol is based on the synthesis of 4,6-dichloro-2-methylpyrimidine and can be modified for the synthesis of the title compound by using appropriately substituted starting materials.[4]
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
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In a suitable reaction vessel, add methanol under an ice bath.
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While stirring, add sodium methoxide.
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After dissolution, add dimethyl malonate and acetamidine hydrochloride.
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Remove the ice bath and allow the reaction to proceed at 18-25 °C for 3-5 hours.
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Remove the methanol by distillation under reduced pressure.
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Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid.
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Stir the mixture at 0 °C for 3-5 hours to induce crystallization.
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Collect the white solid of 4,6-dihydroxy-2-methylpyrimidine by suction filtration, wash, and dry.
Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine
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To a reaction flask, add the 4,6-dihydroxy-2-methylpyrimidine from Step 1, N,N-diethylaniline, and dichloroethane.
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Heat the mixture to reflux.
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Slowly add a solution of triphosgene in dichloroethane.
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Continue the reflux for 6-8 hours.
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After the reaction is complete, wash the reaction solution, dry the organic layer, filter, and concentrate.
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Recrystallize and decolorize the resulting solid to obtain 4,6-dichloro-2-methylpyrimidine.
Workflow for a Typical Nucleophilic Aromatic Substitution (SNAr) Reaction

